molecular formula C13H13ClN2O3 B15106891 N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine

N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine

Cat. No.: B15106891
M. Wt: 280.70 g/mol
InChI Key: YQNIQJWZTZPECH-UHFFFAOYSA-N
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Description

N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine is unique due to the presence of the 6-chloroindole moiety, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

3-[[2-(6-chloroindol-1-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C13H13ClN2O3/c14-10-2-1-9-4-6-16(11(9)7-10)8-12(17)15-5-3-13(18)19/h1-2,4,6-7H,3,5,8H2,(H,15,17)(H,18,19)

InChI Key

YQNIQJWZTZPECH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCCC(=O)O)Cl

Origin of Product

United States

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